

2-(2-Cyano-4-methoxyphenyl)acetic acid solubility in common organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(2-Cyano-4-methoxyphenyl)acetic acid
Cat. No.:	B2558162

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **2-(2-Cyano-4-methoxyphenyl)acetic acid** in Common Organic Solvents

Introduction

2-(2-Cyano-4-methoxyphenyl)acetic acid is a multifaceted organic compound characterized by its unique assembly of functional groups: a carboxylic acid, a nitrile (cyano group), and a methoxy-substituted phenyl ring. This structural complexity makes it a molecule of significant interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This guide provides a comprehensive overview of the predicted solubility of **2-(2-Cyano-4-methoxyphenyl)acetic acid**, grounded in its physicochemical properties, and offers detailed, field-proven protocols for its experimental determination.

Physicochemical Properties

A molecule's solubility is fundamentally governed by its structure. The key properties of **2-(2-Cyano-4-methoxyphenyl)acetic acid** are:

- Molecular Formula: $C_{10}H_9NO_3$ ^{[1][2]}
- Molecular Weight: 191.18 g/mol ^[1]
- Appearance: Yellow solid^[1]

- Key Functional Groups:

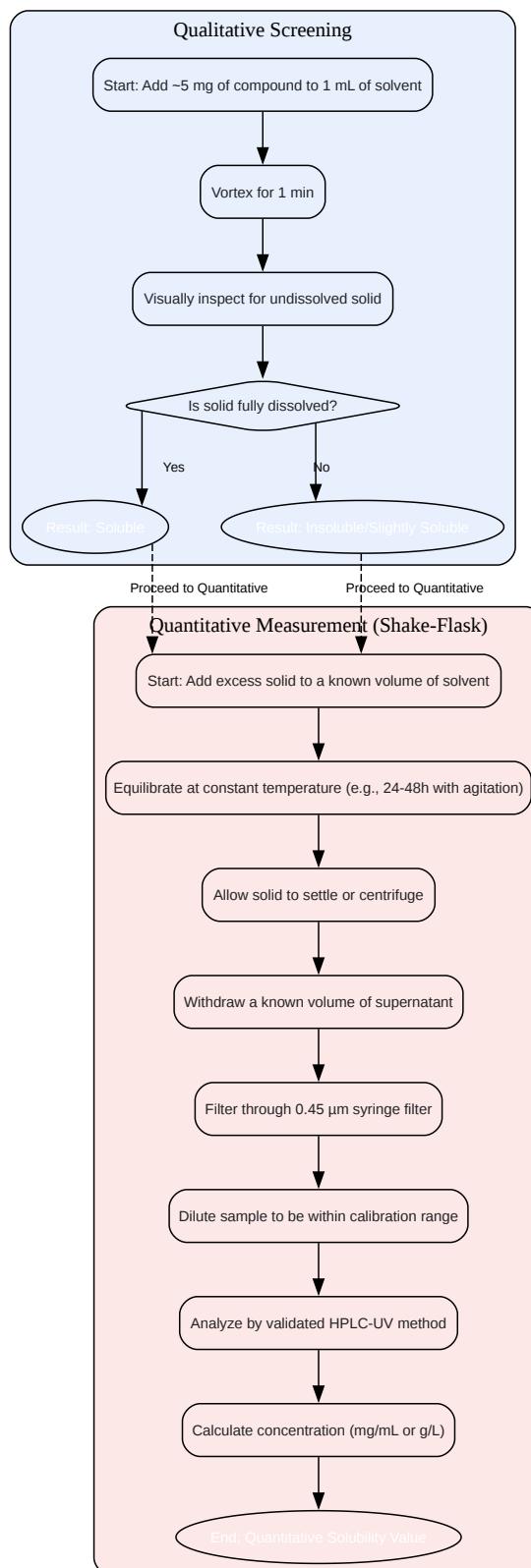
- Carboxylic Acid (-COOH): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This group imparts acidic properties and is a primary driver of solubility in polar, protic solvents.
- Cyano (-C≡N): A strongly polar, aprotic group with a significant dipole moment. It can act as a hydrogen bond acceptor.
- Methoxy (-OCH₃) on a Phenyl Ring: The methoxy group is moderately polar, while the phenyl ring is nonpolar and hydrophobic. The presence of the methoxy group can slightly increase polarity compared to an unsubstituted phenyl ring.

The interplay of these groups—the polar, hydrogen-bonding carboxylic acid and cyano groups, and the larger, more hydrophobic methoxy-phenyl scaffold—results in a nuanced solubility profile.

PART 1: Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of **2-(2-Cyano-4-methoxyphenyl)acetic acid** in a range of common organic solvents.^[3] The polarity and hydrogen bonding capabilities of both the solute and the solvent are the primary determinants of solubility.^[4]

Predicted Qualitative Solubility


Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. The overall polarity of the molecule is compatible with these polar solvents.
Polar Aprotic	DMSO, DMF, Acetone, THF, Ethyl Acetate	Moderate to High	The strong dipole moments of these solvents can effectively solvate the polar cyano and carboxylic acid groups. The absence of a donor hydrogen on the solvent may slightly limit interactions compared to protic solvents. Synthesis data indicates solubility in ethyl acetate. [1]

			These solvents have a moderate polarity and can interact with the polar parts of the molecule. The fact that ^1H NMR spectra have been recorded in CDCl_3 confirms at least moderate solubility in chloroform. [1]
Chlorinated	Dichloromethane (DCM), Chloroform (CHCl_3)	Moderate	
Aromatic	Toluene, Benzene	Low	The nonpolar nature of these solvents makes them poor at solvating the highly polar carboxylic acid and cyano functional groups.
Nonpolar Aliphatic	Hexane, Heptane	Very Low / Insoluble	The significant mismatch in polarity between the solute and these nonpolar solvents will result in very poor solubility. The hydrophobic interactions with the phenyl ring are insufficient to overcome the energy required to break the solute-solute interactions.

PART 2: Experimental Determination of Solubility

To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocols are designed to be robust and self-validating.

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility assessment.

Protocol 1: Qualitative Solubility Screening

This rapid screening method provides a preliminary assessment of solubility in various solvents.

Materials:

- **2-(2-Cyano-4-methoxyphenyl)acetic acid**
- Selected organic solvents (e.g., methanol, ethanol, acetone, THF, ethyl acetate, DCM, toluene, hexane)
- Vials (2 mL) with caps
- Spatula
- Vortex mixer

Procedure:

- Add approximately 5 mg of **2-(2-Cyano-4-methoxyphenyl)acetic acid** to a clean, dry vial.
- Add 1 mL of the selected solvent to the vial.
- Cap the vial and vortex vigorously for 60 seconds.[\[5\]](#)
- Visually inspect the solution against a dark background.
- Record the compound as "soluble" if no solid particles are visible, or "sparingly soluble/insoluble" if solid remains.[\[5\]](#)

Trustworthiness Check: The simplicity of this visual test makes it reliable for a quick assessment. For borderline cases, microscopic examination can confirm the presence of undissolved microcrystals.

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.

Materials:

- **2-(2-Cyano-4-methoxyphenyl)acetic acid**
- Selected organic solvents
- Scintillation vials or glass flasks with sealed caps
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge (optional)
- Syringes and 0.45 μm syringe filters (ensure filter material is compatible with the solvent)
- Calibrated volumetric flasks and pipettes
- Validated HPLC-UV system

Procedure:

- Preparation: Add an excess amount of solid **2-(2-Cyano-4-methoxyphenyl)acetic acid** to a vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure saturation.
- Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.^[6]
- Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

- **Filtration:** Immediately filter the aliquot through a 0.45 μm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
- **Dilution:** Accurately dilute a known volume of the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method.
- **Analysis:** Quantify the concentration of the diluted sample using a pre-validated HPLC-UV method.

Trustworthiness Check: This protocol includes critical controls: ensuring excess solid for saturation, a defined equilibration period to reach a true equilibrium, and filtration to remove particulates before analysis. The use of a validated analytical method ensures the accuracy of the final concentration measurement.

Protocol 3: Analytical Quantification via HPLC-UV

A robust HPLC-UV method is essential for accurate quantification in solubility studies. A method similar to that used for related compounds can be adapted.[\[7\]](#)

Instrumentation and Conditions:

- **HPLC System:** A standard system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
- **Analytical Column:** A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 μm) is a suitable starting point.
- **Mobile Phase:** A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a common choice for acidic analytes.
- **Flow Rate:** 1.0 mL/min.
- **Detection Wavelength:** Determined by measuring the UV absorbance spectrum of the compound. The wavelength of maximum absorbance (λ_{max}) should be used for quantification.
- **Calibration:** Prepare a series of calibration standards of known concentrations of **2-(2-Cyano-4-methoxyphenyl)acetic acid** in the mobile phase. Generate a calibration curve by

plotting peak area versus concentration. A linear regression with $R^2 > 0.995$ is required for a reliable calibration.

PART 3: Factors Influencing Solubility

Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. When reporting solubility data, the temperature at which it was measured must always be stated.

Solvent Polarity and Hydrogen Bonding

As predicted in Part 1, the polarity and hydrogen bonding capacity of the solvent are critical.

- Hydrogen Bond Donors (e.g., alcohols): These will strongly interact with the carboxylic acid and cyano groups, leading to high solubility.
- Hydrogen Bond Acceptors (e.g., acetone, THF): These will interact well with the carboxylic acid's acidic proton.
- Non-polar Solvents: Lack of favorable interactions with the polar functional groups leads to poor solubility.

Presence of Water

The solubility of carboxylic acids in some organic solvents can be significantly increased by the presence of small amounts of water.^[8] Water can bridge the carboxylic acid and the organic solvent through hydrogen bonds, enhancing solvation. This is an important consideration for technical-grade solvents which may contain trace amounts of water.

Conclusion

While precise, publicly available quantitative solubility data for **2-(2-Cyano-4-methoxyphenyl)acetic acid** is scarce, a strong predictive framework can be established based on its molecular structure. It is anticipated to be highly soluble in polar protic solvents,

moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. This guide provides the necessary, detailed experimental protocols for researchers, scientists, and drug development professionals to generate robust, reliable solubility data. Adherence to these methodologies will ensure the acquisition of high-quality data, which is indispensable for the successful application and development of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. keyorganics.net [keyorganics.net]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.ws [chem.ws]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- To cite this document: BenchChem. [2-(2-Cyano-4-methoxyphenyl)acetic acid solubility in common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2558162#2-2-cyano-4-methoxyphenyl-acetic-acid-solubility-in-common-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com